Product packaging for 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine(Cat. No.:)

3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B11892049
M. Wt: 212.05 g/mol
InChI Key: BXWKDTREUPUMPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine is a high-value chemical intermediate designed for advanced research and development. As a member of the pyrazolopyridine family, a privileged scaffold in medicinal chemistry, this compound offers significant potential for creating novel bioactive molecules. The presence of the bromomethyl group at the 3-position provides a highly reactive handle for further functionalization via cross-coupling reactions and nucleophilic substitutions, enabling the rapid exploration of chemical space. The 1H-pyrazolo[4,3-b]pyridine core is a fused bicyclic heterocycle of significant scientific interest due to its close structural resemblance to purine bases like adenine and guanine. This structural analogy makes derivatives of this scaffold particularly relevant for investigating targets in oncology and neurology. Researchers have identified pyrazolo[3,4-b]pyridines as key scaffolds in the synthesis of tyrosine kinase inhibitors, with over 300,000 such compounds described in the scientific literature. Furthermore, this class of compounds has demonstrated a broad range of other biological activities, including antiviral, antibacterial, and anti-inflammatory effects, underscoring its utility in drug discovery campaigns. The reactive bromomethyl moiety in this specific compound allows researchers to efficiently synthesize targeted libraries for high-throughput screening or to conjugate the core structure to other molecular entities. This makes it an indispensable tool for medicinal chemists working in hit-to-lead and lead optimization phases. It is also a critical reagent for developing fluorescent probes, as pyrazolopyridine derivatives are known for their fascinating photophysical properties and have been successfully used in living cell imaging applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrN3 B11892049 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

3-(bromomethyl)-2H-pyrazolo[4,3-b]pyridine

InChI

InChI=1S/C7H6BrN3/c8-4-6-7-5(10-11-6)2-1-3-9-7/h1-3H,4H2,(H,10,11)

InChI Key

BXWKDTREUPUMPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNC(=C2N=C1)CBr

Origin of Product

United States

Synthetic Methodologies for 3 Bromomethyl 1h Pyrazolo 4,3 B Pyridine

Retrosynthetic Analysis of the 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine Molecular Architecture

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are within the pyrazolo[4,3-b]pyridine core. The core itself can be approached in two main ways: by constructing the pyrazole (B372694) ring onto a pre-existing pyridine (B92270) system or by forming the pyridine ring onto an existing pyrazole core. nih.govresearchgate.net

A common retrosynthetic strategy for pyrazolo[4,3-b]pyridines involves the annulation of a pyrazole ring onto a functionalized pyridine. nih.govresearchgate.net This approach often starts with readily available 2-chloro-3-nitropyridines. nih.govresearchgate.net

Precursor Synthesis and Strategies for Pyrazolo[4,3-b]pyridine Core Formation

The synthesis of the pyrazolo[4,3-b]pyridine core is a critical step, and several strategies have been developed to achieve this.

Construction of the Pyrazole Ring onto a Pre-existing Pyridine System

A prevalent method for synthesizing pyrazolo[4,3-b]pyridines involves the annulation of a pyrazole ring onto a functionalized pyridine core. nih.gov This approach is considered efficient and often utilizes 2-chloro-3-nitropyridines as starting materials. nih.govresearchgate.net The process can involve a sequence of reactions, including nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction. nih.govresearchgate.net This methodology offers several advantages, such as the use of stable arenediazonium tosylates and operational simplicity. nih.govresearchgate.net

Another strategy involves the nitrosation of 3-acetamido-2-methylpyridines, which leads to the rearrangement and cyclization of the resulting N-acetyl-N-nitroso compounds to form the pyrazolo[4,3-b]pyridine ring system. rsc.org

Formation of the Pyridine Ring onto an Existing Pyrazole Core

While less common, it is also possible to construct the pyridine ring onto a pre-existing pyrazole. nih.gov This typically involves the cyclocondensation of amino-substituted pyrazole derivatives. nih.gov For instance, unstable 4-aminopyrazole-5-carbaldehydes, in their N-protected forms, can be used in cyclocondensation reactions. nih.gov Additionally, the cyclization of other 5-functionalized 4-aminopyrazoles is a viable route. nih.gov

Key Intermediate Synthesis and Functionalization

The synthesis of 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester and its 6-bromo substituted derivative are important as they serve as key intermediates for various kinase inhibitors. google.com A reported method for the preparation of these esters involves the reaction of an intermediate (V) with sodium nitrite (B80452) under acidic conditions. google.com This method is noted for its mild reaction conditions, simple operation, and high yield. google.com

Advanced Synthetic Routes and Methodological Innovations

Recent advancements in the synthesis of pyrazolopyridines include the development of efficient, one-pot procedures. For instance, a method combining azo-coupling, deacylation, and pyrazole ring annulation in a single step has been reported for the synthesis of pyrazolo[4,3-b]pyridines from 2-chloro-3-nitropyridines. nih.govresearchgate.net

Multi-component Reactions for Pyrazolopyridine Synthesis

Multi-component reactions (MCRs) represent an efficient strategy for synthesizing complex heterocyclic systems like pyrazolopyridines in a single step, enhancing atom economy and reducing waste. While MCRs are widely reported for the pyrazolo[3,4-b]pyridine isomer, direct multi-component approaches for the pyrazolo[4,3-b]pyridine scaffold are less common. However, related one-pot syntheses that combine multiple reaction steps without isolating intermediates serve a similar purpose of operational simplicity and efficiency.

A notable one-pot method for synthesizing pyrazolo[4,3-b]pyridine derivatives starts from readily available 2-chloro-3-nitropyridines. nih.govresearchgate.net This process involves a sequence of a nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction. nih.gov The key advantage of this protocol is the combination of the azo-coupling, deacylation, and pyrazole ring annulation steps in a single pot, which streamlines the synthetic process. nih.govresearchgate.net

For the related pyrazolo[3,4-b]pyridine scaffold, three- and four-component reactions are well-established. A typical three-component reaction involves the condensation of enaminones, benzaldehyde, and hydrazine-HCl. longdom.orgpreprints.org A four-component variation incorporates ethyl cyanoacetate (B8463686) to yield more complex pyrazolo[3,4-b]pyridines. longdom.orgpreprints.org These reactions are often carried out in water, highlighting their alignment with green chemistry principles. longdom.org

Transition Metal-Catalyzed Syntheses (e.g., Suzuki-Miyaura, Negishi) for Pyrazolo[4,3-b]pyridine Derivatives

Transition-metal catalysis is a powerful tool for the synthesis and functionalization of heterocyclic compounds, including pyrazolopyridines. While specific Suzuki-Miyaura or Negishi couplings for the direct synthesis of the this compound core are not prominently documented, these reactions are employed in the broader pyrazolopyridine class for C-C bond formation.

For instance, the functionalization of the related pyrazolo[3,4-c]pyridine isomer has been achieved using Negishi cross-coupling. rsc.org The strategy involves a directed metalation of an N-protected pyrazolopyridine using a magnesium-lithium amide base, followed by transmetalation with zinc chloride and subsequent palladium-catalyzed coupling with an aryl iodide. rsc.org This demonstrates the feasibility of applying such cross-coupling methods to the pyrazolopyridine framework.

Palladium catalysis is also used for aminocarbonylation reactions on the pyrazolo[3,4-b]pyridine scaffold, providing an efficient route to 1H-pyrazolo[3,4-b]pyridine-3-carboxamide derivatives. thieme.de Furthermore, chiral-at-metal Rhodium(III) complexes have been successfully used to catalyze the asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues through a Friedel–Crafts-type alkylation/cyclization, achieving high yields and excellent enantioselectivity. rsc.org

Green Chemistry Approaches and Sustainable Synthetic Protocols

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. For pyrazolopyridine synthesis, these approaches focus on the use of environmentally benign solvents, catalysts, and energy-efficient reaction conditions.

A prime example is the multi-component synthesis of pyrazolo[3,4-b]pyridine derivatives, which can be performed in water, a cost-effective and environmentally friendly solvent. longdom.orgpreprints.org This approach avoids the use of hazardous organic solvents and often involves a simple experimental procedure. longdom.org The use of Zirconium(IV) chloride (ZrCl₄), a low-toxicity and water-stable Lewis acid catalyst, in the cyclization step to form the pyrazolo[3,4-b]pyridine core further enhances the green credentials of the synthesis. mdpi.com The reaction of 5-aminopyrazoles with α,β-unsaturated ketones in the presence of ZrCl₄ provides the desired products efficiently. mdpi.com

Additionally, catalyst-free and solvent-free reaction conditions, or the use of heterogeneous nanocatalysts like ZnO nanoparticles, have been reported for related fused pyrazole systems, representing a highly sustainable and efficient protocol. researchgate.net

Optimization of Reaction Conditions, Yields, and Regioselectivity

The optimization of reaction parameters is crucial for maximizing product yields, minimizing side reactions, and controlling regioselectivity in the synthesis of pyrazolopyridines.

In the one-pot synthesis of pyrazolo[4,3-b]pyridines from 2-chloro-3-nitropyridines, the choice of base for the final cyclization step was systematically optimized. nih.gov While strong bases like NaOH and MeONa were effective, they caused undesirable side reactions with ester functional groups. Milder nucleophilic bases, such as DABCO and secondary amines, were found to be cleaner. Pyrrolidine was identified as the optimal base, offering a favorable balance of nucleophilicity and basicity, leading to high yields of the desired product. nih.gov The reaction temperature was also controlled, with the final step being performed at 40 °C to ensure the complete conversion of an N-acetyl hydrazone intermediate to the final pyrazolo[4,3-b]pyridine product. nih.gov

Table 1: Optimization of Base for Pyrazolo[4,3-b]pyridine Synthesis nih.gov
BaseObservationOutcome
K₂CO₃ (non-nucleophilic)Decomposition of starting materialIneffective
NaOH, MeONa (strong, nucleophilic)Formation of product with side reactions (e.g., ester hydrolysis)Impractical
DABCO (mild, nucleophilic)Clean reaction, formation of product and intermediateEffective
Pyrrolidine (mild, nucleophilic)Clean reaction, high yield of desired productOptimal

Regioselectivity is a significant challenge when using unsymmetrical starting materials. For the synthesis of pyrazolo[3,4-b]pyridines from non-symmetrical 1,3-dicarbonyl compounds, the reaction outcome is dictated by the relative electrophilicity of the two carbonyl groups. mdpi.comnih.gov For example, in the reaction between 5-aminopyrazole and 1,1,1-trifluoropentane-2,4-dione, the more electrophilic carbonyl group (adjacent to the CF₃ group) reacts first, which controls the final position of the substituents on the pyridine ring. nih.gov In other systems, such as the cascade cyclization of 5-aminopyrazoles with alkynyl aldehydes, excellent regioselectivity is achieved, affording only the C6-substituted pyrazolo[3,4-b]pyridine. nih.gov

Table 2: Yields of Selected Pyrazolo[4,3-b]pyridine Derivatives via One-Pot Synthesis nih.gov
CompoundSubstituentsYield (%)
5aR¹ = 2-CN-Ph, R² = NO₂85
5hR¹ = 2-MeO-Ph, R² = NO₂78
5jR¹ = 4-Br-Ph, R² = NO₂83
5lR¹ = 4-Me-2-NO₂-Ph, R² = CF₃84
5mR¹ = 2-CN-Ph, R² = CF₃75

Chemical Reactivity and Transformation Pathways of 3 Bromomethyl 1h Pyrazolo 4,3 B Pyridine

Reactivity of the Bromomethyl Group (-CH₂Br)

The bromomethyl group is a key functional handle, rendering the benzylic-like carbon atom susceptible to a variety of transformations. This reactivity is primarily dictated by the carbon-bromine bond, which is polarized towards the more electronegative bromine atom, making the carbon atom electrophilic.

Nucleophilic Substitution Reactions (Sɴ1, Sɴ2) with Various Nucleophiles

The primary mode of reaction for the bromomethyl group is nucleophilic substitution, where a nucleophile replaces the bromide ion. These reactions can proceed through either an Sɴ1 or Sɴ2 mechanism, depending on the reaction conditions and the nature of the nucleophile.

The Sɴ2 mechanism is generally favored by the use of strong, unhindered nucleophiles in aprotic polar solvents. This pathway involves a backside attack of the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon were chiral. Given that the carbon is primary, the Sɴ2 pathway is highly probable.

Conversely, the Sɴ1 mechanism would involve the formation of a relatively stable benzylic-type carbocation intermediate, stabilized by resonance with the pyrazolo[4,3-b]pyridine ring. This pathway is favored by polar protic solvents and weaker nucleophiles. The stability of this carbocation suggests that Sɴ1 reactions are also a plausible pathway for this compound.

Reactions with Nucleophiles:

A variety of nucleophiles can be employed to displace the bromide, leading to a diverse array of derivatives.

Nitrogen Nucleophiles: Amines, both primary and secondary, are expected to react readily with 3-(bromomethyl)-1H-pyrazolo[4,3-b]pyridine to furnish the corresponding 3-(aminomethyl)-1H-pyrazolo[4,3-b]pyridine derivatives. For instance, reaction with aromatic amines can lead to the formation of 2-arylaminomethyl-3-nitropyridines, which can subsequently cyclize to form 2H-pyrazolo[4,3-b]pyridines under elevated temperatures. cdnsciencepub.com

Oxygen Nucleophiles: Alkoxides and hydroxides can act as nucleophiles to produce ethers and alcohols, respectively. The synthesis of 3-alkoxymethyl-pyrazolo[3,4-b]pyridines has been reported, indicating the susceptibility of the analogous bromomethyl group to attack by oxygen nucleophiles. researchgate.net

Sulfur Nucleophiles: Thiolates are excellent nucleophiles and are expected to react efficiently to form the corresponding thioethers.

Carbon Nucleophiles: Carbanions, such as those derived from malonates or cyanides, can be used to form new carbon-carbon bonds, extending the carbon framework of the molecule.

Table 1: Examples of Nucleophilic Substitution Reactions

NucleophileReagent ExampleProduct Type
AmineR₂NH3-(Aminomethyl)-1H-pyrazolo[4,3-b]pyridine
AlkoxideRONa3-(Alkoxymethyl)-1H-pyrazolo[4,3-b]pyridine
ThiolateRSNa3-(Thioalkylmethyl)-1H-pyrazolo[4,3-b]pyridine
CyanideNaCN3-(Cyanomethyl)-1H-pyrazolo[4,3-b]pyridine
MalonateCH₂(CO₂Et)₂/BaseDiethyl 2-((1H-pyrazolo[4,3-b]pyridin-3-yl)methyl)malonate

Elimination Reactions to Form Exocyclic Double Bonds

Under the influence of a strong, sterically hindered base, an elimination reaction (E2) can potentially compete with nucleophilic substitution. This would involve the abstraction of a proton from the nitrogen atom of the pyrazole (B372694) ring (if N-unsubstituted) or from an adjacent carbon if applicable, and the concurrent departure of the bromide ion, leading to the formation of an exocyclic double bond. However, given the aromatic nature of the heterocyclic system, such elimination reactions are generally less favored compared to substitution at the benzylic-like position. Theoretical studies on the 1,3-elimination of HBr from a glutamate (B1630785) derivative suggest that the E1cB mechanism can be competitive with Sɴ2 substitution, particularly in polar solvents. researchgate.net

Radical Reactions Involving the Bromomethyl Moiety

The carbon-bromine bond in the bromomethyl group can undergo homolytic cleavage under radical conditions, typically initiated by UV light or a radical initiator. This would generate a pyrazolopyridinylmethyl radical. This radical could then participate in various radical reactions, such as reaction with a hydrogen atom donor to form 3-methyl-1H-pyrazolo[4,3-b]pyridine, or react with other radical species. Free-radical halogenation is a common method for the synthesis of such bromomethyl compounds from the corresponding methyl-substituted heterocycles. wikipedia.org The 1-methyl-3-pyrazolo[3,4-b]pyridine radical has been shown to arylate benzene (B151609), indicating the potential for the analogous radical of the target compound to participate in similar C-C bond-forming reactions. cdnsciencepub.com

Reactivity of the Pyrazolo[4,3-b]pyridine Heterocyclic System

The fused pyrazolo[4,3-b]pyridine ring system is aromatic and its reactivity is influenced by the electron-donating nature of the pyrazole ring and the electron-withdrawing nature of the pyridine (B92270) nitrogen. This leads to a complex reactivity profile towards both electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyrazolo[4,3-b]pyridine ring system is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the pyridine nitrogen. However, the fused pyrazole ring can activate the system towards electrophilic attack. The position of substitution will be directed by the combined electronic effects of the fused ring and the existing substituent.

Common electrophilic substitution reactions include:

Nitration: The introduction of a nitro group onto the ring can be achieved using nitrating agents like a mixture of nitric and sulfuric acid. Nitration of 1-benzyl-1H-pyrazolo[3,4-b]pyridine has been shown to occur at the 3-position of the heterocycle. rsc.org

Halogenation: Bromination or chlorination can introduce a halogen atom onto the aromatic core. For 1-benzyl-1H-pyrazolo[3,4-b]pyridine, halogenation also occurs at the 3-position. rsc.org

Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto electron-rich heterocyclic systems. The Vilsmeier-Haack reaction has been used for the formylation of pyrazolo[3,4-b]pyridines, typically at the 5-position in dihydro derivatives. researchgate.net

The directing effect of the 3-bromomethyl group, which is weakly deactivating, and the fused pyrazole ring would need to be considered to predict the precise regioselectivity of these reactions on the parent this compound.

Nucleophilic Attack and Addition Reactions on the Heterocyclic Core

The pyridine ring within the pyrazolo[4,3-b]pyridine system is susceptible to nucleophilic attack, particularly at positions ortho and para to the ring nitrogen (positions 7 and 5, respectively), as these positions are electron-deficient. The presence of a good leaving group on the ring would facilitate nucleophilic aromatic substitution (SɴAr). Pyridines with leaving groups at the 2- and 4-positions readily undergo nucleophilic substitution. quimicaorganica.orgvaia.com

Hard nucleophiles, such as organometallic reagents or amides, can add to the pyridine ring, temporarily disrupting the aromaticity. Subsequent oxidation can lead to a net substitution reaction.

Rearrangement Reactions and Tautomerism Studies of the Pyrazolo[4,3-b]pyridine Scaffold

The pyrazolo[4,3-b]pyridine system can undergo several types of rearrangement reactions, often during its synthesis.

Japp–Klingemann Reaction Rearrangement : During the synthesis of ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate, an unusual rearrangement involving a C-N migration of an acetyl group was observed. An N-aryl-N-acetylhydrazone intermediate was isolated and characterized, which subsequently converted to the final pyrazolo[4,3-b]pyridine product under thermal conditions. nih.gov

Rearrangement from 3-Acetamido-2-methylpyridines : A series of pyrazolo[4,3-b]pyridines have been prepared through the nitrosation of 3-acetamido-2-methylpyridines, which involves the rearrangement and cyclization of an N-acetyl-N-nitroso intermediate. rsc.org

Tautomerism

Like other N-unsubstituted pyrazole-containing heterocycles, 1H-pyrazolo[4,3-b]pyridine exists as a mixture of tautomers. The proton can reside on either of the two nitrogen atoms of the pyrazole ring, leading to the 1H- and 2H-tautomeric forms.

Tautomeric forms of Pyrazolo[4,3-b]pyridine

Figure 1: Tautomeric equilibrium between 1H- and 2H-pyrazolo[4,3-b]pyridine.

The equilibrium between these forms is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the ring. nih.gov For the parent pyrazolo[3,4-b]pyridine isomer, the 1H-tautomer is generally considered the more stable form. researchgate.netresearchgate.net Computational and spectroscopic studies on related systems like pyrazolo[3,4-b]quinoline have been used to model the absorption spectra of the different tautomers and study their dynamic equilibrium. nih.gov The position of the bromomethyl group at C3 would influence the relative stability of the tautomers through electronic and steric effects.

Mechanistic Investigations of Key Chemical Transformations

While specific mechanistic studies on this compound are not available, insights can be drawn from investigations into the synthesis and reactions of the parent scaffold and its derivatives.

Detailed kinetic studies, providing data such as reaction rates and activation energies for the transformations of pyrazolo[4,3-b]pyridines, are not extensively reported in the literature. The investigation of reaction mechanisms has primarily relied on the isolation and characterization of intermediates and byproducts, as well as on spectroscopic monitoring of reaction progress.

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are crucial for monitoring reaction progress and identifying transient species.

In the synthesis of ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate, ¹H NMR spectroscopy was used to monitor the conversion of an azo-coupling product into an N-acetyl hydrazone intermediate and its subsequent rearrangement to the final pyrazolo[4,3-b]pyridine. nih.gov Aliquots were taken from the reaction mixture at different time points and quenched before analysis. nih.gov

Table 2: ¹H NMR Monitoring of a Pyrazolo[4,3-b]pyridine Synthesis

Time Reaction Conditions Observation Reference
3 min 20 °C Complete conversion of starting material to N-acetyl hydrazone intermediate, with traces of final product. nih.gov
30 min 20 °C Approximately equimolar mixture of the hydrazone intermediate and the final pyrazolopyridine product. nih.gov

This type of analysis confirms that the N-acetyl hydrazone is a true intermediate in the reaction pathway. nih.gov Similar spectroscopic monitoring could be applied to investigate the nucleophilic substitution reactions of the bromomethyl group in this compound, allowing for the observation of reaction progress and the potential detection of any intermediates or side products.

Derivatization Strategies and Analogue Synthesis Based on 3 Bromomethyl 1h Pyrazolo 4,3 B Pyridine

Functionalization via Bromomethyl Group Transformations

The high reactivity of the bromomethyl group makes it an excellent electrophilic site for various nucleophilic substitution reactions. This allows for the straightforward introduction of diverse functionalities, leading to the generation of extensive compound libraries for biological screening.

The bromomethyl group readily undergoes nucleophilic substitution with a variety of nucleophiles, leading to the formation of new carbon-heteroatom bonds.

Alkylated Derivatives: While direct alkylation at the bromomethyl position is less commonly explored, the reactivity of the bromide allows for the introduction of various carbon-based substituents through different synthetic strategies.

Aminated Derivatives: Reaction with primary or secondary amines provides access to a wide array of 3-(aminomethyl)-1H-pyrazolo[4,3-b]pyridine derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction. For instance, 2-arylaminomethyl-3-nitropyridines can be synthesized by treating 2-bromomethyl-3-nitropyridine with aromatic amines at room temperature. rsc.org

Oxygenated Derivatives: Similarly, reaction with alcohols or phenols in the presence of a base yields the corresponding ether derivatives. Hydrolysis of the bromomethyl group can also lead to the formation of the corresponding alcohol, 3-(hydroxymethyl)-1H-pyrazolo[4,3-b]pyridine.

A study on the synthesis of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate (B1195095) derivatives involved the nucleophilic aromatic substitution reaction of aminoalkylphosphoramidates on 4-chloro substituted pyrazolo[3,4-b]pyridines. researchgate.net The starting aminoalkylphosphoramidates were synthesized from diisopropylphosphonate. researchgate.net The reaction of 4-chloro-1H-pyrazolo[3,4-b]pyridine derivatives with an excess of aminoalkylphosphoramidates in refluxing THF afforded the desired 1H-pyrazolo[3,4-b]pyridine phosphoramidates in good yields. researchgate.net

Synthesis of 1H-Pyrazolo[3,4-b]pyridine Phosphoramidates. researchgate.net
EntryProductR1R2nM.p. (°C)Yield (%)
18aMeMe2125-12680
28bMeMe3118-12060
38cMeMe442-4481
48dMeMe6Oil65
58ePhMe2140-14280
68fPhMe394-9575
78gPhMe483-8498
88hPhMe660-6382
98iPhPh2Oil54
108jPhPh3110-11169
118kPhPh4Oil53
128lPhPh6Oil52

The bromomethyl group is a precursor for various carbon-carbon bond-forming reactions, enabling the extension of the carbon framework.

Coupling Reactions: While direct cross-coupling reactions with the bromomethyl group can be challenging, it can be converted to other functional groups, such as organometallic reagents, which can then participate in standard cross-coupling protocols like Suzuki or Stille couplings. The use of boron chemistry, particularly the Suzuki-Miyaura coupling of chiral secondary organoboranes, allows for the formation of carbon-carbon bonds with retention of configuration. rsc.org

Wittig Reactions: The bromomethyl group is an ideal starting point for the synthesis of phosphonium (B103445) ylides, which are key reagents in the Wittig reaction. masterorganicchemistry.comyoutube.com The reaction of 3-(bromomethyl)-1H-pyrazolo[4,3-b]pyridine with triphenylphosphine (B44618) would yield the corresponding phosphonium salt. masterorganicchemistry.comyoutube.com Subsequent deprotonation with a strong base generates the ylide, which can then react with aldehydes or ketones to form alkenes. masterorganicchemistry.comyoutube.com This provides a powerful method for introducing a variety of unsaturated side chains at the 3-position. A recently developed method for 4-selective pyridine (B92270) alkylation utilizes dearomatized pyridylphosphonium ylide intermediates in a Wittig olefination-rearomatization sequence. nih.gov

The bromomethyl group can participate in intramolecular cyclization reactions to form fused ring systems. By tethering a nucleophile to another position on the pyrazolo[4,3-b]pyridine core, subsequent reaction with the bromomethyl group can lead to the formation of a new ring. For example, if a nucleophilic group is introduced at the N1 position of the pyrazole (B372694) ring, an intramolecular cyclization could lead to a tricyclic system.

Modifications of the Pyrazolo[4,3-b]pyridine Core

In addition to transformations of the bromomethyl group, modifications to the core heterocyclic structure are crucial for fine-tuning the properties of the final compounds.

The electronic nature of substituents on the pyrazolo[4,3-b]pyridine ring system significantly influences its reactivity and the regioselectivity of subsequent reactions.

Reactivity: Electron-donating groups on the pyridine or pyrazole ring can increase the nucleophilicity of the ring system, potentially affecting the reactivity of the bromomethyl group or facilitating electrophilic substitution on the ring itself. Conversely, electron-withdrawing groups decrease the nucleophilicity and can direct nucleophilic aromatic substitution reactions. nih.gov

Regioselectivity: The position of substituents can direct the outcome of reactions. For instance, in the synthesis of 1H-pyrazolo[3,4-b]pyridines from non-symmetrical 1,3-dicarbonyl compounds, the relative electrophilicity of the two carbonyl groups determines the ratio of the resulting regioisomers. nih.gov Small changes in reaction conditions or the structure of the starting materials can significantly affect this regioselectivity. nih.gov The aryne distortion model helps to explain the regioselectivity in reactions of substituted pyridynes, where electron-withdrawing substituents can polarize the aryne triple bond. nih.gov

Functional Group Compatibility: The choice of reaction conditions is critical to ensure the compatibility of various functional groups present on the molecule. For example, strongly basic or acidic conditions used for modifying the bromomethyl group might not be compatible with other sensitive functional groups on the pyrazolo[4,3-b]pyridine core.

The pyrazolo[4,3-b]pyridine scaffold can serve as a building block for the synthesis of more complex, polycyclic heterocyclic systems. researchgate.net

Combinatorial Library Synthesis and Parallel Synthesis Approaches Utilizing the Compound as a Scaffold

The amenability of this compound to high-throughput synthesis methodologies is a key advantage for the rapid generation of compound libraries aimed at biological screening. The reactive bromomethyl group serves as a versatile handle for the introduction of a wide array of chemical functionalities through nucleophilic substitution reactions.

Parallel synthesis, a cornerstone of modern medicinal chemistry, can be effectively employed to create a library of derivatives from this scaffold. youtube.com This approach involves the simultaneous reaction of the starting material with a diverse set of building blocks in a spatially separated manner, typically in multi-well plates. youtube.com For instance, a library of 3-(aminomethyl)-1H-pyrazolo[4,3-b]pyridine derivatives can be readily assembled by reacting this compound with a collection of primary and secondary amines.

A representative workflow for such a parallel synthesis is outlined below:

Plate Preparation: A 96-well reaction block is charged with a solution of this compound in a suitable solvent, such as dimethylformamide (DMF).

Reagent Addition: A diverse library of amines, dissolved in a compatible solvent, is dispensed into individual wells of the reaction block. The use of automated liquid handlers can ensure precision and efficiency in this step. youtube.com

Reaction: The reaction block is sealed and agitated at a controlled temperature to drive the nucleophilic substitution to completion. The presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is often included to scavenge the hydrobromic acid byproduct.

Work-up and Purification: Upon completion, the reactions can be worked up in parallel. This may involve liquid-liquid extraction, solid-phase extraction (SPE), or precipitation followed by filtration. Purification is typically achieved using high-throughput purification techniques like mass-directed preparative HPLC.

This strategy allows for the rapid synthesis of hundreds or even thousands of distinct compounds, each featuring a unique substituent introduced at the 3-position of the pyrazolo[4,3-b]pyridine core. The resulting library can then be screened for biological activity against a variety of therapeutic targets.

Table 1: Exemplar Parallel Synthesis Scheme for a Library of 3-(Substituted-methyl)-1H-pyrazolo[4,3-b]pyridine Derivatives

WellNucleophile (R-NuH)Product Structure
A1Morpholine3-(Morpholinomethyl)-1H-pyrazolo[4,3-b]pyridine
A2Piperidine3-(Piperidin-1-ylmethyl)-1H-pyrazolo[4,3-b]pyridine
A3Aniline3-(Anilinomethyl)-1H-pyrazolo[4,3-b]pyridine
B14-Fluorobenzylamine3-((4-Fluorobenzylamino)methyl)-1H-pyrazolo[4,3-b]pyridine
B2Thiophenol3-((Phenylthio)methyl)-1H-pyrazolo[4,3-b]pyridine
B3Sodium Azide3-(Azidomethyl)-1H-pyrazolo[4,3-b]pyridine

This table represents a hypothetical selection of nucleophiles to illustrate the diversity that can be achieved through parallel synthesis.

Solid-phase synthesis offers another powerful approach for constructing libraries based on the this compound scaffold. youtube.com In this technique, the scaffold can be anchored to a solid support, allowing for the use of excess reagents and simplified purification by simple filtration and washing. For example, a resin-bound amine could be reacted with this compound, followed by cleavage from the resin to yield the desired product.

Regioselectivity and Stereoselectivity Control in Derivatization Reactions

Regioselectivity

Regioselectivity is a critical consideration in the derivatization of this compound. The pyrazolopyridine ring system possesses multiple nitrogen atoms and carbon atoms that could potentially react with electrophiles or nucleophiles. However, the high electrophilicity of the carbon atom in the bromomethyl group makes it the primary site for nucleophilic attack.

In reactions with nucleophiles, the substitution is expected to occur predominantly at the bromomethyl position, leading to the formation of SN2 products. This high degree of regioselectivity is a significant advantage, as it simplifies product characterization and avoids the formation of complex isomeric mixtures.

However, the potential for N-alkylation at one of the pyrazole or pyridine nitrogen atoms cannot be entirely dismissed, especially under certain reaction conditions or with highly reactive alkylating agents. The choice of solvent, base, and temperature can influence the regiochemical outcome. For instance, in the alkylation of related N-heterocycles, the use of a non-polar solvent and a bulky base can favor C-alkylation over N-alkylation. Conversely, polar solvents and smaller, more nucleophilic bases might lead to a higher proportion of N-alkylated products. DFT calculations and 2D-NMR analysis have been used to understand and predict the regioselectivity of nucleophilic aromatic substitution in related heterocyclic systems like 2,4-dichloroquinazolines. nih.gov

Table 2: Potential Regioisomeric Products in the Derivatization of this compound

ReagentMajor Product (C-alkylation)Minor Product (N-alkylation)
Amine (R-NH2)3-((Amino)methyl)-1H-pyrazolo[4,3-b]pyridine1-Alkyl-3-(bromomethyl)-1H-pyrazolo[4,3-b]pyridine or 2-Alkyl-3-(bromomethyl)-2H-pyrazolo[4,3-b]pyridine
Thiol (R-SH)3-((Thio)methyl)-1H-pyrazolo[4,3-b]pyridine1-Alkyl-3-(bromomethyl)-1H-pyrazolo[4,3-b]pyridine or 2-Alkyl-3-(bromomethyl)-2H-pyrazolo[4,3-b]pyridine

This table illustrates the expected major product and potential minor regioisomers. The actual product distribution will depend on the specific reaction conditions.

Stereoselectivity

The parent compound, this compound, is achiral. Therefore, the introduction of stereoselectivity in its derivatization reactions requires the use of a chiral auxiliary, a chiral reagent, or a chiral catalyst.

One straightforward approach to introduce a stereocenter is to employ a chiral nucleophile in the substitution reaction. For example, the reaction of this compound with a chiral amine, such as (R)- or (S)-alpha-methylbenzylamine, would lead to the formation of a diastereomeric mixture if a new stereocenter is created, or a single enantiomer if the reaction proceeds with inversion of configuration at a chiral center in the nucleophile.

Alternatively, stereoselectivity can be achieved through asymmetric catalysis. While specific examples for the derivatization of this compound are not extensively reported, general principles of asymmetric synthesis can be applied. For instance, a prochiral nucleophile could be added to the bromomethyl group in the presence of a chiral phase-transfer catalyst to induce enantioselectivity.

Another strategy involves the conversion of the bromomethyl group to a prochiral functional group, which can then be subjected to a stereoselective transformation. For example, oxidation of the bromomethyl group to the corresponding aldehyde, followed by a stereoselective addition of a nucleophile using a chiral catalyst (e.g., a chiral oxazaborolidine for borane (B79455) reduction), could yield a chiral alcohol.

The development of stereoselective derivatization methods for this compound represents a promising area for future research, as the introduction of defined stereochemistry is often crucial for optimizing the pharmacological properties of drug candidates.

Spectroscopic and Structural Elucidation of 3 Bromomethyl 1h Pyrazolo 4,3 B Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the types of hydrogen atoms present in a molecule and their neighboring environments. In the context of pyrazolo[4,3-b]pyridine derivatives, the aromatic protons on the pyridine (B92270) and pyrazole (B372694) rings typically resonate in the downfield region of the spectrum, generally between δ 7.0 and 9.0 ppm, due to the deshielding effects of the aromatic ring currents.

For the parent scaffold, 1H-pyrazolo[3,4-b]pyridine, protons on the pyridine ring (H-4, H-5, and H-6) exhibit characteristic chemical shifts and coupling patterns. For instance, in some derivatives, these protons appear as a double doublet and two separate multiplets in the range of δ 7.13-8.55 ppm. researchgate.net The proton at position 3 (H-3) often appears as a distinct singlet. researchgate.net

Coupling constants (J-values) derived from the splitting patterns of the signals provide valuable information about the connectivity of adjacent protons. For instance, the coupling between vicinal protons on the pyridine ring can help in assigning their specific positions.

Table 1: Representative ¹H NMR Data for Pyrazolo[3,4-b]pyridine Derivatives

Compound/FragmentProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
1H-Pyrazolo[3,4-b]pyridine derivativeH-4, H-5, H-67.13-8.55m- researchgate.net
1H-Pyrazolo[3,4-b]pyridine derivativeH-38.01-8.06s- researchgate.net
3-phenyl- researchgate.netrsc.orgnih.govtriazolo[4,3-a]pyridineAromatic H7.59-8.56m- rsc.org
3-(4-bromophenyl)- researchgate.netrsc.orgnih.govtriazolo[4,3-a]pyridineAromatic H6.90-8.24m- rsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift being indicative of its electronic environment.

For pyrazolo[3,4-b]pyridine derivatives, the carbon atoms of the heterocyclic rings typically resonate in the range of δ 100-160 ppm. researchgate.net The carbon atom of the bromomethyl group (-CH₂Br) would be expected to appear at a higher field (lower δ value) compared to the aromatic carbons. The specific chemical shift would be influenced by the electronegative bromine atom. The use of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further aid in distinguishing between CH, CH₂, and CH₃ groups. researchgate.net

Table 2: Representative ¹³C NMR Data for Pyrazolopyridine Derivatives

Compound/FragmentCarbonChemical Shift (δ, ppm)Reference
3-phenyl- researchgate.netrsc.orgnih.govtriazolo[4,3-a]pyridineAromatic C114.4-150.7 rsc.org
3-(4-chlorophenyl)- researchgate.netrsc.orgnih.govtriazolo[4,3-a]pyridineAromatic C114.6-150.8 rsc.org
3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-onePyrazole & Pyrimidine C105.74-157.99 mdpi.com
3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneCH₃13.37 mdpi.com

Note: This table presents data for related structures to illustrate typical chemical shift ranges.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the complex spectra of molecules like 3-(bromomethyl)-1H-pyrazolo[4,3-b]pyridine and its derivatives.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, helping to trace out the proton-proton connectivity within the molecule. For instance, it would confirm the relationships between the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is essential for assigning the carbon signals based on the already assigned proton signals. The signal from the -CH₂Br group in the ¹H NMR spectrum would correlate with the corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, the methylene (B1212753) protons of the bromomethyl group would show a correlation to the C3 carbon of the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, even if they are not directly bonded. This is invaluable for determining the stereochemistry and conformation of molecules. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This accuracy allows for the determination of the elemental composition of the molecule. For this compound (C₆H₄BrN₃), HRMS would be used to confirm its molecular formula by matching the experimentally determined exact mass with the calculated theoretical mass. semanticscholar.org For example, in the analysis of a related compound, 3-(4-bromophenyl)- researchgate.netrsc.orgnih.govtriazolo[4,3-a]pyridine, HRMS confirmed the formula C₁₂H₈BrN₃Na by finding the [M+Na]⁺ adduct at m/z 295.9794, which was in close agreement with the calculated value. rsc.org

Table 3: Theoretical Exact Mass for this compound

CompoundMolecular FormulaCalculated Exact Mass (Da)
This compoundC₆H₄BrN₃196.9639

Note: This value is calculated based on the most abundant isotopes of each element.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a hybrid technique that couples the separation capabilities of liquid chromatography with the analytical power of tandem mass spectrometry. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation.

For pyrazolo[3,4-b]pyridine derivatives, fragmentation is often initiated by the loss of small, stable molecules. asianpubs.orgresearchgate.net In the case of this compound, common fragmentation pathways could include:

Loss of a bromine radical (•Br): This would result in a prominent fragment ion corresponding to the [M-Br]⁺ species.

Loss of HBr: This would lead to a fragment ion corresponding to [M-HBr]⁺.

Cleavage of the pyrazole or pyridine ring: This can lead to a series of smaller fragment ions. The successive loss of HCN (m/z 27) is a common fragmentation pathway for nitrogen-containing heterocyclic compounds. asianpubs.orgresearchgate.net

The fragmentation of related proton pump inhibitors (PPIs), which often contain substituted pyridine and benzimidazole (B57391) rings, shows that cleavage frequently occurs at the linker between the two ring systems. mdpi.com By analogy, the bond between the bromomethyl group and the pyrazole ring in the title compound would be a likely site of fragmentation. The analysis of these fragmentation pathways provides a detailed fingerprint of the molecule, further corroborating the structure determined by NMR and HRMS.

Infrared (IR) Spectroscopy for Functional Group Identification

The fused heterocyclic ring system is expected to exhibit several characteristic bands. The N-H stretching vibration of the pyrazole ring typically appears as a broad band in the 3200-3400 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the fused aromatic rings would produce a series of sharp to medium bands in the 1620-1450 cm⁻¹ region.

Analysis of related pyrazolo[3,4-b]pyridine derivatives shows characteristic absorptions for the N-H group (e.g., 3398-3133 cm⁻¹), aromatic C-H (e.g., 3058-3045 cm⁻¹), and C=N bonds (e.g., 1622-1585 cm⁻¹), which supports the expected ranges for the pyrazolopyridine core. nih.gov

Table 1: Expected Infrared Absorption Frequencies for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Pyrazole N-HStretch, broad3400 - 3200
Aromatic C-HStretch3100 - 3000
Methylene C-HAsymmetric/Symmetric Stretch2960 - 2850
C=N / C=CRing Stretch1620 - 1450
C-BrStretch650 - 550

This table is predictive and based on standard IR correlation charts and data from analogous compounds.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound itself has not been reported, analysis of related pyrazolo[4,3-b]pyridine derivatives allows for an informed discussion of its likely structural characteristics. nih.gov

The fused pyrazolo[4,3-b]pyridine core is expected to be largely planar. Studies on various derivatives, such as ethyl 1-(2-(methoxycarbonyl)phenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate, have confirmed the planarity of this heterocyclic system. nih.gov In the solid state, these planar structures facilitate intermolecular interactions, including hydrogen bonding and π-π stacking. The N-H proton of the pyrazole ring can act as a hydrogen bond donor, while the nitrogen atoms of the pyridine and pyrazole rings can act as acceptors, leading to the formation of extended supramolecular networks.

Detailed structural analysis often employs Hirshfeld surface analysis to map and quantify intermolecular contacts, providing insights into the packing environment of the crystal. nih.gov

Table 2: Illustrative Crystallographic Data for a Pyrazolo[4,3-b]pyridine Derivative (5c) nih.gov

ParameterValue
Compound NameEthyl 1-(2-(methoxycarbonyl)phenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate
Chemical FormulaC₁₇H₁₄N₄O₆
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)12.0138(3)
b (Å)10.0519(3)
c (Å)14.1809(4)
β (°)105.533(1)
Volume (ų)1649.03(8)

This data for a related compound illustrates the type of precise structural information obtained from X-ray diffraction. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic and conjugated systems like this compound, this technique provides valuable information about its electronic structure.

The pyrazolo[4,3-b]pyridine core contains a delocalized π-electron system and nitrogen atoms with non-bonding (n) electrons. Consequently, its UV-Vis spectrum is expected to be characterized by two main types of electronic transitions:

π → π* transitions: These are typically high-intensity absorptions arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals. They are characteristic of the conjugated aromatic system.

n → π* transitions: These lower-intensity absorptions involve the promotion of a non-bonding electron (from a nitrogen atom) to an antibonding π* orbital.

Studies on pyrazolo[4,3-b]pyridine derivatives have shown absorption bands in the 200-500 nm range. researchgate.net For example, thin films of related derivatives have been shown to have optical band gaps of around 2.72 to 2.83 eV. researchgate.net The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent and the nature of substituents on the ring. The bromomethyl group, being an electron-withdrawing group, may cause a slight shift in the absorption maxima compared to the unsubstituted parent compound.

Table 3: UV-Vis Absorption Data for Related Pyrazolopyridine Systems

Compound TypeSolvent/StateAbsorption Maxima (λmax, nm)Transition TypeReference
Furo[2,3-b]pyridine derivativeVarious~280, ~340π → π
Furo[2,3-b]pyridine derivativeVarious~385n → π
Pyrazolo[4,3-b]pyridine derivative (L1)Thin FilmOptical Band Gap: 2.72 eV- researchgate.net
Pyrazolo[4,3-b]pyridine derivative (L2)Thin FilmOptical Band Gap: 2.83 eV- researchgate.net

This table provides examples of electronic transition data from similar heterocyclic systems, illustrating the regions where this compound is expected to absorb.

Theoretical and Computational Investigations of 3 Bromomethyl 1h Pyrazolo 4,3 B Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-(bromomethyl)-1H-pyrazolo[4,3-b]pyridine, these methods could provide deep insights into its geometry, electronic landscape, and stability.

Density Functional Theory (DFT) Studies on Molecular Geometry, Electronic Structure, and Stability

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. A DFT study of this compound would typically begin with geometry optimization to determine the most stable three-dimensional arrangement of its atoms. This involves calculating bond lengths, bond angles, and dihedral angles. For the related pyrazolo[3,4-b]pyridine scaffold, DFT calculations have been used to confirm the greater stability of the 1H-tautomer over the 2H-tautomer. nih.gov Similar calculations for the [4,3-b] isomer would be crucial for confirming its preferred tautomeric form.

Following optimization, DFT can be used to calculate various electronic properties that govern the molecule's stability and reactivity. These properties include total energy, ionization potential, and electron affinity. For instance, in studies of other pyridine-pyrazole derivatives, DFT has been employed to correlate electronic structural properties with activities like corrosion inhibition. electrochemsci.org

A hypothetical table of optimized geometric parameters for this compound, as would be generated by a DFT calculation, is presented below.

ParameterValue (Hypothetical)
Bond Lengths (Å)
N1-N21.38
N2-C31.34
C3-C3a1.42
C3a-N41.37
N4-C51.33
C5-C61.40
C6-C71.39
C7-C7a1.41
C7a-N11.35
C3-C8 (CH2)1.51
C8-Br1.95
**Bond Angles (°) **
N1-N2-C3108.0
N2-C3-C3a110.0
C3-C3a-N4125.0
C3a-N4-C5118.0
N4-C5-C6120.0
C5-C6-C7119.0
C6-C7-C7a121.0
C7-C7a-N1117.0
C7a-N1-N2112.0
N2-C3-C8124.0
C3-C8-Br110.0

This data is hypothetical and for illustrative purposes only, as specific DFT studies on this compound are not currently available in the literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

For this compound, the distribution of the HOMO and LUMO would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. In the context of the bromomethyl group, the LUMO is expected to have significant localization on the C-Br bond, indicating its susceptibility to nucleophilic substitution reactions.

A hypothetical table summarizing FMO analysis is provided below.

ParameterValue (Hypothetical)
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV

This data is hypothetical and for illustrative purposes only.

Electrostatic Potential Maps and Charge Distribution Analysis

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the electron density surface, with colors indicating regions of negative (electron-rich, typically red) and positive (electron-poor, typically blue) electrostatic potential.

For this compound, an ESP map would highlight the nucleophilic nitrogen atoms of the pyridine (B92270) and pyrazole (B372694) rings as regions of negative potential. Conversely, the hydrogen atoms attached to the rings and the bromomethyl group would show positive potential. The area around the bromine atom would be of particular interest, as it would illustrate the electrophilic character of the attached carbon, making it a prime target for nucleophiles. This type of analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor binding.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Furthermore, MD simulations are instrumental in studying intermolecular interactions. For example, if this compound were to be investigated as a potential kinase inhibitor, MD simulations could model its interaction with the enzyme's active site. Such simulations provide insights into the stability of the protein-ligand complex, the specific amino acid residues involved in binding, and the role of water molecules in mediating these interactions. Computational studies on pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors have utilized MD simulations to confirm the stability of ligand-protein complexes. nih.govresearchgate.net

Reaction Pathway Modeling and Transition State Calculations for Key Transformations

The bromomethyl group in this compound suggests that a key transformation would be nucleophilic substitution. Theoretical reaction pathway modeling can elucidate the mechanism of such reactions. By calculating the energies of reactants, transition states, and products, a detailed energy profile of the reaction can be constructed.

For example, the reaction of this compound with a nucleophile (e.g., an amine or thiol) could be modeled to determine whether the reaction proceeds via an SN1 or SN2 mechanism. Transition state calculations would identify the high-energy intermediate structure that must be overcome for the reaction to proceed, providing the activation energy. This information is critical for understanding the reactivity of the compound and for designing synthetic routes to its derivatives. Mechanistic pathways for the synthesis of the pyrazolo[3,4-b]pyridine ring itself have been proposed based on theoretical considerations. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives (Purely theoretical/computational approaches)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. While no QSAR studies have been published specifically for derivatives of this compound, this approach would be highly valuable in a drug discovery context.

A QSAR study would involve synthesizing a library of derivatives of this compound with varied substituents and measuring their biological activity (e.g., as enzyme inhibitors). Then, a wide range of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) would be calculated for each derivative using computational methods. Statistical methods are then used to build a mathematical model that relates these descriptors to the observed activity. Such models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. 3D-QSAR models have been successfully generated for other classes of pyrazolo[3,4-b]pyridines to understand the structure-activity relationships for their binding to adenosine (B11128) receptors. acs.org

In Silico Screening and Ligand Design Principles Utilizing the Pyrazolo[4,3-b]pyridine Scaffold (focus on theoretical binding modes)

The pyrazolo[4,3-b]pyridine scaffold, a key structural component of this compound, has garnered significant interest in computational chemistry and drug design. Its unique arrangement of nitrogen atoms and aromatic character makes it a versatile platform for developing targeted inhibitors, particularly for protein kinases. In silico screening and sophisticated molecular modeling techniques have become indispensable tools for predicting the binding affinities and modes of interaction of pyrazolo[4,3-b]pyridine derivatives with their biological targets. These computational approaches allow for the rational design of novel ligands with enhanced potency and selectivity, accelerating the drug discovery process.

The core principle behind the in silico evaluation of the pyrazolo[4,3-b]pyridine scaffold lies in its ability to form key interactions within the ATP-binding pocket of kinases. The pyrazole moiety is well-suited to act as a hydrogen bond donor and acceptor, while the pyridine ring can engage in crucial π-π stacking interactions with aromatic amino acid residues like phenylalanine. nih.gov This dual functionality provides a strong anchor for the molecule within the target protein.

Molecular docking studies have been instrumental in elucidating the theoretical binding modes of various pyrazolo[4,3-b]pyridine derivatives. For instance, in the context of TANK-binding kinase 1 (TBK1) inhibition, a bioisosteric replacement strategy was employed, where an azaindole was substituted with a 1H-pyrazolo[3,4-b]pyridine core. This modification was predicted to enhance the anchoring effect within the hinge region of the kinase due to the electron-withdrawing nature of the pyrazole nitrogen atom. nih.gov Docking studies of a hit compound with this scaffold revealed a binding mode similar to the original ligand, validating the design strategy. nih.gov

Further computational analyses have explored the structure-activity relationships (SAR) of pyrazolo[4,3-b]pyridine derivatives. These studies systematically modify different positions of the scaffold and analyze the resulting changes in binding affinity through computational models. For example, in the development of Tropomyosin receptor kinase (TRK) inhibitors, a scaffold hopping approach led to the design of pyrazolo[3,4-b]pyridine derivatives. nih.gov Molecular docking of an initial hit compound from this series revealed its potential binding mode and guided further optimization. nih.gov

The theoretical binding modes of pyrazolo[4,3-b]pyridine inhibitors often involve a network of interactions with key amino acid residues in the kinase active site. These interactions typically include:

Hydrogen Bonding: The nitrogen atoms of the pyrazole and pyridine rings are critical for forming hydrogen bonds with the backbone amide groups of the hinge region residues.

π-π Stacking: The aromatic pyrazolopyridine core frequently engages in π-π stacking interactions with phenylalanine residues in the active site. nih.gov

Hydrophobic Interactions: Substituents on the pyrazolo[4,3-b]pyridine scaffold can be designed to occupy hydrophobic pockets within the binding site, thereby increasing binding affinity and selectivity.

The following table summarizes the key theoretical interactions observed in docking studies of pyrazolo[4,3-b]pyridine and related pyrazolopyridine scaffolds with various kinase targets.

Scaffold/DerivativeTarget KinaseKey Interacting ResiduesType of Interaction
1H-Pyrazolo[3,4-b]pyridineTBK1Glu87, Cys89, Asp157Hydrogen Bonding
1H-Pyrazolo[3,4-b]pyridineTRKAPhe589π-π Stacking
1H-Pyrazolo[3,4-b]pyridineTRKAGlu546, Met620, Lys627, Lys572Hydrogen Bonding
1H-Pyrazolo[3,4-b]pyridineTRKAGly623, Glu618, Asp703Carbon-Hydrogen Bonds

The insights gained from these in silico studies are invaluable for guiding the synthesis of new derivatives. By understanding the theoretical binding modes, medicinal chemists can strategically modify the this compound scaffold to optimize its interactions with a specific biological target. This iterative process of computational prediction and experimental validation is a cornerstone of modern drug discovery, enabling the development of more effective and selective therapeutic agents.

Applications of 3 Bromomethyl 1h Pyrazolo 4,3 B Pyridine As a Versatile Synthetic Building Block and Precursor

Role in the Total Synthesis of Complex Organic Molecules and Natural Product Analogs

The pyrazolo[4,3-b]pyridine scaffold is a key structural motif in numerous biologically active molecules, including kinase inhibitors and natural product analogs. nih.gov The reactive nature of the bromomethyl group in 3-(bromomethyl)-1H-pyrazolo[4,3-b]pyridine makes it an ideal starting point for the construction of these complex molecular architectures.

One significant application of the pyrazolo[4,3-b]pyridine core is in the synthesis of potent kinase inhibitors. nih.govnih.govrsc.orgnih.gov For instance, derivatives of the closely related 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester have been identified as crucial intermediates in the preparation of various kinase inhibitors. clockss.org The synthesis of these complex inhibitors often involves the strategic modification of the pyrazolopyridine core, where the bromomethyl group can serve as a handle for introducing additional functionalities or for linking the scaffold to other molecular fragments.

Furthermore, the pyrazolo[3,4-b]pyridine framework has been successfully incorporated into analogs of natural products. nih.gov A notable example is the modification of biologically active natural products such as estrone, formononetin, and eudistomin Y₁, where the pyrazolopyridine scaffold was appended to the natural product core. nih.gov This approach allows for the creation of novel hybrid molecules with potentially enhanced or altered biological activities. The synthesis of these natural product analogs often relies on the versatile reactivity of the pyrazolopyridine system, which can be accessed from precursors like this compound.

A summary of representative complex molecules and natural product analogs synthesized using the pyrazolo[4,3-b]pyridine scaffold is presented in Table 1.

Table 1: Examples of Complex Molecules and Natural Product Analogs Derived from the Pyrazolo[4,3-b]pyridine Scaffold

Precursor/ScaffoldTarget Molecule ClassSpecific ExampleReference
Pyrazolo[3,4-b]pyridine derivativesKinase InhibitorsDYRK1A/1B inhibitors nih.gov
Pyrazolo[3,4-b]pyridine derivativesKinase InhibitorsTBK1 inhibitors nih.gov
Pyrazolo[3,4-b]pyridine derivativesKinase InhibitorsTRK inhibitors rsc.orgnih.gov
Pyrazolo[3,4-b]pyridine scaffoldNatural Product AnalogsEstrone-pyrazolopyridine hybrid nih.gov
Pyrazolo[3,4-b]pyridine scaffoldNatural Product AnalogsFormononetin-pyrazolopyridine hybrid nih.gov
Pyrazolo[3,4-b]pyridine scaffoldNatural Product AnalogsEudistomin Y₁-pyrazolopyridine hybrid nih.gov

Utilization in the Synthesis of Scaffolds for Advanced Materials (e.g., polymers, optoelectronic compounds), without property data

The pyrazolo[4,3-b]pyridine core is not only important in medicinal chemistry but also finds applications in materials science. The conjugated nature of the fused ring system makes it an attractive candidate for the development of novel organic materials with interesting electronic and optical properties.

In the field of optoelectronics, pyrazolo[4,3-b]pyridine derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) and as semiconductors. nih.gov For example, thin films of pyrazolo[4,3-b]pyridine derivatives have been incorporated into electronic devices, such as diodes, and have shown potential for photovoltaic applications. researchgate.net The synthesis of these materials often involves the functionalization of the pyrazolopyridine scaffold to tune its electronic properties. The bromomethyl group in this compound provides a convenient site for such modifications, allowing for the attachment of various substituents that can influence the material's performance.

The versatility of the pyrazolopyridine scaffold also extends to polymer chemistry. The solid-phase synthesis of pyrazolopyridines on a polymer support has been demonstrated, highlighting the potential for creating polymer-bound pyrazolopyridine derivatives. researchgate.net The reactive bromomethyl group of this compound can be utilized to graft the scaffold onto polymer chains, leading to the formation of functionalized polymers. These materials could find applications in areas such as catalysis, sensing, or as advanced coatings.

Application in Ligand Design for Organometallic Catalysis and Coordination Chemistry (without catalytic performance data)

The nitrogen atoms in the pyrazole (B372694) and pyridine (B92270) rings of the pyrazolo[4,3-b]pyridine scaffold make it an excellent candidate for use as a ligand in coordination chemistry and organometallic catalysis. researchgate.netelsevierpure.comthieme-connect.comacs.orgnih.gov The ability of this scaffold to form stable complexes with a variety of transition metals has led to the development of numerous pyrazolyl-pyridine based ligands. uva.nl

The synthesis of these ligands often involves the derivatization of the pyrazolopyridine core to introduce specific coordinating groups. The bromomethyl group in this compound is a key functional group that can be readily transformed into a variety of donor arms, allowing for the creation of bidentate or tridentate ligands. For example, the bromomethyl group can be converted to an amino, phosphino, or other coordinating group, which can then bind to a metal center.

A number of metal complexes incorporating pyrazole-pyridine ligands have been synthesized and characterized. nih.gov These complexes have been investigated for their potential applications in various catalytic transformations, including C-C and C-heteroatom bond-forming reactions. elsevierpure.com The modular nature of the synthesis of pyrazolopyridine ligands allows for the fine-tuning of their steric and electronic properties, which in turn can influence the properties of the resulting metal complexes.

Development of Chemical Probes and Tags (e.g., fluorescent probes, affinity labels) for in vitro or in silico studies

The unique structural and photophysical properties of the pyrazolo[4,3-b]pyridine scaffold make it a valuable platform for the development of chemical probes and tags for biological research. The fused aromatic system can exhibit fluorescence, and modifications to the scaffold can be used to create probes with specific sensing capabilities.

Novel fluorescent probes based on the pyrazolo[3,4-b]pyridine core have been synthesized and shown to have a high affinity for β-amyloid plaques, which are associated with Alzheimer's disease. mdpi.com These probes exhibit significant changes in their fluorescence properties upon binding to the target, making them useful for the detection and imaging of these pathological hallmarks. The synthesis of these probes often involves the introduction of specific binding motifs and fluorescent reporters onto the pyrazolopyridine scaffold.

The electrophilic nature of the bromomethyl group in this compound makes it particularly well-suited for the development of affinity labels. This reactive group can form covalent bonds with nucleophilic residues in biomolecules, such as proteins and nucleic acids. By attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the pyrazolopyridine scaffold, it is possible to create affinity labels that can be used to identify and study the interactions of specific biomolecules in vitro.

Precursor to Structurally Diverse Heterocyclic Systems and Novel Chemical Scaffolds

One of the most significant applications of this compound is its use as a precursor for the synthesis of a wide variety of other heterocyclic systems and novel chemical scaffolds. The reactivity of the bromomethyl group, combined with the inherent chemical properties of the pyrazolopyridine core, allows for a diverse range of chemical transformations.

The bromomethyl group can readily undergo nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at the 3-position of the pyrazolopyridine ring. This versatility has been exploited in the synthesis of numerous derivatives with potential applications in medicinal chemistry and materials science. nih.govclockss.orgnih.govnih.govrsc.orgnih.govrsc.orgmdpi.comnih.govmdpi.commdpi.com

Furthermore, the pyrazolo[4,3-b]pyridine scaffold can serve as a starting point for the construction of more complex, fused heterocyclic systems. For example, intramolecular cyclization reactions involving substituents on the pyrazolopyridine ring can lead to the formation of novel polycyclic aromatic compounds. The development of efficient synthetic methods for the construction and derivatization of the pyrazolo[4,3-b]pyridine core continues to be an active area of research, driven by the wide range of potential applications for these versatile heterocyclic compounds. nih.govnih.govmdpi.com

A selection of synthetic transformations starting from pyrazolo[4,3-b]pyridine derivatives is shown in Table 2.

Table 2: Synthetic Transformations of the Pyrazolo[4,3-b]pyridine Scaffold

Starting MaterialReagent(s)Product TypeReference
2-chloronicotinonitrileMethyl magnesium chloride2-acetylnicotinonitrile nih.gov
5-amino-1-phenylpyrazoleUnsaturated ketonesPyrazolo[3,4-b]pyridines mdpi.com
2-chloro-3-nitropyridinesArenediazonium tosylates, acetoacetic estersPyrazolo[4,3-b]pyridines nih.gov
5-aminopyrazolesAlkynyl aldehydesFunctionalized pyrazolo[3,4-b]pyridines nih.gov

Future Directions and Challenges in the Academic Research of 3 Bromomethyl 1h Pyrazolo 4,3 B Pyridine

Development of Novel and More Sustainable Synthetic Methodologies

Traditional synthetic routes for pyrazole (B372694) derivatives and related heterocycles often involve harsh reaction conditions, hazardous reagents, and environmentally detrimental solvents. benthamdirect.com The future of synthesizing 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine and its analogues is intrinsically linked to the principles of green chemistry. The academic challenge lies in developing methods that are not only efficient but also economically and environmentally sustainable.

Key areas of development include:

Multi-Component Reactions (MCRs): These reactions, where multiple reactants combine in a single step to form a product that incorporates portions of all reactants, are highly efficient. researchgate.netacs.org Designing MCRs for the pyrazolo[4,3-b]pyridine core would significantly reduce waste, time, and labor compared to traditional multi-step syntheses. ijarsct.co.in

Sustainable Catalysis: A shift from stoichiometric reagents to catalytic systems is crucial. Research is focused on employing recyclable and non-toxic catalysts, such as metal nanoparticles (e.g., ZnO, CuFe2O4) or solid-supported catalysts (e.g., amorphous carbon-supported sulfonic acid), which can be easily recovered and reused. ijarsct.co.innih.govrsc.org Metal-free catalytic systems are also a major goal to avoid toxic metal contamination in final products. researchgate.net

Green Solvents and Energy Sources: The replacement of volatile organic compounds with greener alternatives like water or ethanol is a primary objective. benthamdirect.comnih.gov Furthermore, the use of alternative energy sources such as microwave irradiation or ultrasound can dramatically shorten reaction times and improve energy efficiency. benthamdirect.comnih.govdocumentsdelivered.com

Table 1: Comparison of Synthetic Approaches for Pyrazolopyridine Scaffolds

Feature Traditional Methodologies Sustainable Methodologies
Solvents Often rely on hazardous and volatile organic solvents. Emphasize the use of water, ethanol, or solvent-free conditions. benthamdirect.com
Catalysts May use stoichiometric or toxic metal catalysts. Employ recyclable, non-toxic, or metal-free catalysts. researchgate.netnih.gov
Efficiency Typically multi-step, requiring purification at each stage. Focus on one-pot, tandem, or multi-component reactions. acs.orgijarsct.co.in
Energy Often require prolonged heating with conventional methods. Utilize energy-efficient methods like microwave or ultrasound assistance. nih.gov
Waste Generate significant amounts of chemical waste. Minimize waste generation, aligning with high atom economy principles.

Exploration of Undiscovered Reactivity Patterns and Selective Transformations

While the 3-(bromomethyl) group is a well-known electrophilic handle for nucleophilic substitution, the full reactive potential of the this compound scaffold remains largely untapped. Future research will focus on discovering novel transformations and achieving higher levels of selectivity.

The bromomethyl group serves as a key functional site for introducing a wide array of substituents, but exploring its reactivity under novel catalytic conditions could lead to unexpected and valuable chemical transformations. Beyond this, the heterocyclic core itself presents numerous opportunities. A significant challenge is the selective functionalization of the C-H bonds at various positions on the pyridine (B92270) and pyrazole rings. Developing catalytic systems for regioselective C-H activation would provide a direct and atom-economical way to build molecular complexity.

Furthermore, the pyrazolo[4,3-b]pyridine core could participate in various cycloaddition or ring-transformation reactions, which are currently underexplored. Investigating its behavior in photochemical reactions or under transition-metal catalysis could unlock new pathways to complex fused-ring systems that are otherwise difficult to access. mdpi.com

Table 2: Potential Future Transformations for this compound

Reaction Type Target Site Potential Outcome Research Challenge
Cross-Coupling Pyridine/Pyrazole Ring C-H bonds Direct arylation, alkylation, or amination. Achieving high regioselectivity without pre-functionalization.
Cycloaddition Pyridine Ring Formation of novel polycyclic heterocyclic systems. Controlling the reaction pathway and stability of products.
Radical Chemistry Bromomethyl Group / Ring System Introduction of complex fragments via radical intermediates. Initiating and controlling radical reactions selectively.
Photoredox Catalysis Entire Scaffold Accessing unique reactivity patterns under mild conditions. Designing suitable photocatalysts and understanding mechanisms.

Advanced Spectroscopic Characterization Techniques for Real-time Monitoring and Complex Mixtures

The characterization of this compound and its derivatives relies on standard techniques like NMR, FT-IR, and mass spectrometry. semanticscholar.orgresearchgate.net However, a significant future challenge is to move beyond static, end-point analysis towards dynamic, real-time monitoring of the reactions that produce or consume this compound. This shift is essential for optimizing reaction conditions, identifying transient intermediates, and understanding complex reaction mechanisms.

Advanced Process Analytical Technology (PAT) tools are central to this endeavor.

Inline Spectroscopy: Techniques like Raman and infrared spectroscopy can be used with fiber-optic probes to monitor reactions in real-time without the need for sampling. nih.gov This allows for the precise determination of reaction kinetics and endpoints.

Real-time Mass Spectrometry: Direct ionization methods, such as Probe Electrospray Ionization (PESI) or Low-Temperature Plasma (LTP) probes, enable the mass spectrometer to directly analyze a reaction mixture as it evolves. shimadzu.comresearchgate.net This is invaluable for detecting short-lived intermediates and byproducts.

Microfluidic Systems: "Organ-on-a-chip" and microfluidic reactors coupled with spectroscopic detectors provide a powerful platform for high-throughput reaction screening and real-time analysis under precisely controlled conditions. nih.gov

These advanced methods will allow researchers to gain a much deeper understanding of the chemical processes involving this compound, leading to more efficient and robust synthetic protocols.

Deeper Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis. researchgate.net For a scaffold like pyrazolo[4,3-b]pyridine, these computational tools offer powerful new approaches to design and discovery.

Computer-Aided Synthesis Planning (CASP): AI-driven retrosynthesis tools can analyze the structure of a complex pyrazolo[4,3-b]pyridine derivative and propose multiple viable synthetic pathways, drawing from vast reaction databases. nih.gov This can help chemists devise more efficient routes to novel targets.

Reaction Outcome Prediction: Machine learning models can predict the products, yields, and even potential side products of a chemical reaction. miragenews.comresearchgate.net By training these models on data from pyrazolopyridine syntheses, researchers can screen potential reactions in silico before committing to costly and time-consuming lab experiments. researchgate.net

Inverse Molecular Design: Instead of starting with a structure, AI can begin with a desired set of properties (e.g., binding affinity to a specific protein) and generate novel molecular structures based on the pyrazolo[4,3-b]pyridine scaffold that are predicted to have those properties. rsc.orgnih.gov This accelerates the discovery of new drug candidates and functional materials.

The primary challenge in this area is the need for large, high-quality, and standardized datasets of chemical reactions to train robust and accurate AI models.

Design of Next-Generation Chemical Scaffolds and Frameworks Based on the Pyrazolo[4,3-b]pyridine Core

The pyrazolo[4,3-b]pyridine core is a proven foundation for creating biologically active molecules. nih.govnih.gov The 3-(bromomethyl) functional group acts as a critical linker, enabling the attachment of this core to other pharmacophores or molecular frameworks, leading to the development of next-generation chemical entities.

Future research will focus on using this compound as a fundamental building block in:

Combinatorial Chemistry: The reactive nature of the bromomethyl group is ideal for the rapid synthesis of large libraries of related compounds. These libraries can be screened for activity against a wide range of biological targets, such as kinases, to identify new therapeutic leads. nih.govnih.gov

Molecular Hybrids: This strategy involves covalently linking the pyrazolo[4,3-b]pyridine scaffold to another known bioactive molecule (e.g., a sugar, another heterocyclic system) to create a single hybrid molecule with potentially synergistic or dual-action properties. documentsdelivered.com

Functional Materials: The rigid, planar, and electron-rich nature of the pyrazolo[4,3-b]pyridine system makes it an attractive candidate for incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) or chemosensors. The 3-(bromomethyl) handle allows it to be integrated into larger polymeric or supramolecular structures.

The design and synthesis of these advanced scaffolds will continue to drive innovation, leveraging the unique structural and electronic properties of the pyrazolo[4,3-b]pyridine core to address challenges in medicine and materials science.

Q & A

Q. How to prioritize pyrazolopyridine derivatives for preclinical testing?

  • In silico ADMET profiling (e.g., SwissADME) filters compounds with poor solubility or hepatotoxicity.
  • High-content screening (e.g., apoptosis assays in MCF-7 cells) identifies candidates with sub-µM IC₅₀ .
  • Rodent pharmacokinetics (e.g., Cmax, t½) guide dose optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.